molecular formula C7H5F3N4 B11769569 6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11769569
M. Wt: 202.14 g/mol
InChI Key: NXCZORVWTNSTIA-UHFFFAOYSA-N
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Description

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazinesThe presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, yielding the desired product in excellent yields under mild conditions .

Industrial Production Methods

For industrial production, the synthesis route involves the use of readily available starting materials and simple reaction conditions. The process includes the addition of ethanol and hydrazine hydrate to a reactor, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is then heated and stirred, and the product is isolated through a series of purification steps, including extraction and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its enhanced lipophilicity and metabolic stability, which are attributed to the presence of the trifluoromethyl group. These properties make it a valuable scaffold for drug development, particularly in the field of anticancer research .

Biological Activity

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 611240-74-5) is a compound belonging to the class of triazolo-pyrazines. Its unique structure and functional groups contribute to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C7H5F3N4
  • Molecular Weight : 202.14 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related derivatives. The following table summarizes key findings regarding its activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
22iA549 (Lung)0.83 ± 0.07c-Met kinase inhibition
22iMCF-7 (Breast)0.15 ± 0.08Apoptosis induction
22iHeLa (Cervical)2.85 ± 0.74Cell cycle arrest
RB7HT-29 (Colon)6.587 - 11.10Mitochondrial apoptotic pathway activation

The compound 22i was identified as a potent inhibitor of c-Met kinase with nanomolar IC50 values and demonstrated significant anticancer activity across multiple cell lines . Additionally, compound RB7 exhibited strong cytotoxicity by inducing apoptosis through mitochondrial pathways .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • c-Met Kinase Inhibition : The inhibition of c-Met kinase plays a crucial role in disrupting cancer cell proliferation and survival.
  • Apoptosis Induction : Compounds like RB7 activate apoptotic pathways by up-regulating pro-apoptotic proteins (e.g., Bax) and down-regulating anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation .
  • Cell Cycle Arrest : The compound's ability to induce cell cycle arrest contributes to its effectiveness in halting cancer progression.

Case Studies

Several studies have explored the biological activity of triazolo-pyrazine derivatives:

  • A study focused on the synthesis and evaluation of various derivatives found that specific modifications significantly enhanced anticancer activity against A549 and MCF-7 cells .
  • Another research highlighted that derivative RB7 not only inhibited cancer cell growth but also triggered autophagy, indicating a complex interaction with cellular pathways that could be exploited for therapeutic purposes .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

6-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H5F3N4/c1-4-3-14-5(2-11-4)12-13-6(14)7(8,9)10/h2-3H,1H3

InChI Key

NXCZORVWTNSTIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN=C2C(F)(F)F)C=N1

Origin of Product

United States

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